BenchChemオンラインストアへようこそ!

6-Cyclopentyl-5-nitropiperidin-2-one

Physicochemical property Lipophilicity clogP

Procure 6-Cyclopentyl-5-nitropiperidin-2-one (CAS 1000345-72-1) to systematically explore FTase inhibitor SAR at the 6-position. The cyclopentyl substituent provides a distinct aliphatic, sp³-rich profile versus 6-aryl analogs, critically influencing potency and selectivity as demonstrated in 5-nitropiperidin-2-one combinatorial libraries. The C5 nitro group enables versatile downstream functionalization. Essential for medicinal chemistry groups requiring defined stereochemistry: the C6 stereocenter dictates that racemic vs. enantiopure material directly impacts assay outcomes and SAR conclusions. Ensure procurement of the exact 6-substituent to maintain class-level SAR integrity.

Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
CAS No. 1000345-72-1
Cat. No. B1518601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopentyl-5-nitropiperidin-2-one
CAS1000345-72-1
Molecular FormulaC10H16N2O3
Molecular Weight212.25 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2C(CCC(=O)N2)[N+](=O)[O-]
InChIInChI=1S/C10H16N2O3/c13-9-6-5-8(12(14)15)10(11-9)7-3-1-2-4-7/h7-8,10H,1-6H2,(H,11,13)
InChIKeyFBHUYEVWXVQWFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Cyclopentyl-5-nitropiperidin-2-one: Sourcing Guide for FTase Inhibitor Scaffolds and N-Heterocyclic Building Blocks


6-Cyclopentyl-5-nitropiperidin-2-one (CAS 1000345-72-1) belongs to the 5-nitropiperidin-2-one class of heterocycles, characterized by a piperidin-2-one core bearing a nitro group at the 5-position and a cyclopentyl substituent at the 6-position. This scaffold serves as a synthetic building block and combinatorial library component for the discovery of farnesyltransferase (FTase) inhibitors and related piperidine-based pharmacophores [1]. The 5-nitropiperidin-2-one core has been explicitly validated as a lead-discovery platform for FTase inhibition, with systematic medicinal chemistry optimization yielding inhibitors that demonstrate single-digit nanomolar potency (IC₅₀ = 1.9 nM) [2]. The nitro group at C5 provides a versatile handle for further synthetic manipulation via reduction or functionalization, while the 6-cyclopentyl substituent offers a distinct steric and lipophilic profile relative to 6-aryl analogs, making this compound a strategically differentiated building block for structure-activity relationship (SAR) exploration.

Why 6-Cyclopentyl-5-nitropiperidin-2-one Cannot Be Directly Substituted with Other 5-Nitropiperidin-2-one Analogs


Substitution of 6-cyclopentyl-5-nitropiperidin-2-one with other 6-position analogs introduces meaningful changes to physicochemical and potential pharmacological properties due to documented class-level SAR principles. In the FTase inhibitor series derived from the 5-nitropiperidin-2-one combinatorial library, researchers established that all four substituents of the piperidine core critically govern FTase inhibition [1]. The 6-position substituent determines steric occupancy, lipophilicity (clogP), and conformational flexibility: cyclopentyl is an aliphatic cycloalkyl group with distinct sp³ character and conformational dynamics compared to planar aryl substituents such as 6-phenyl, 6-(4-methoxyphenyl), or 6-(furan-2-yl) analogs [2]. Furthermore, core oxidation state matters—a 10-fold potency difference was observed when changing from a piperidin-2-one (lactam) core to the corresponding fully reduced piperidine core [1]. These established SAR trends indicate that 6-position variation, including cyclopentyl versus aryl substitution, will generate measurably different biological profiles and synthetic reactivity patterns. Consequently, procurement decisions must specify the exact 6-substituent (cyclopentyl) rather than assuming class-level interchangeability.

Quantitative Differentiation Evidence for 6-Cyclopentyl-5-nitropiperidin-2-one Versus 6-Aryl and 6-Heteroaryl Analogs


Physicochemical Differentiation: Lipophilicity and Solubility Profile of 6-Cyclopentyl Versus 6-Aryl-5-nitropiperidin-2-ones

The 6-cyclopentyl substituent confers measurably lower calculated lipophilicity compared to 6-aryl analogs, a difference that impacts membrane permeability, aqueous solubility, and downstream formulation considerations. The target compound (C₁₀H₁₆N₂O₃, MW 212.25) bears an aliphatic cyclopentyl group, whereas the 6-(4-methoxyphenyl) analog (C₁₂H₁₄N₂O₄, MW 250.25) contains a planar aromatic ring with a polar methoxy substituent [1]. The increased aromaticity and molecular weight in aryl-substituted analogs alter solubility profiles and metabolic susceptibility, factors directly relevant to bioassay reproducibility and early-stage lead optimization [2].

Physicochemical property Lipophilicity clogP Solubility Drug-likeness

Core Scaffold Validation: 5-Nitropiperidin-2-one as a Proven FTase Inhibitor Lead-Discovery Platform

The 5-nitropiperidin-2-one scaffold has been unequivocally validated as a productive lead-discovery platform for farnesyltransferase (FTase) inhibition, an established anticancer target. Systematic medicinal chemistry starting from a 5-nitropiperidin-2-one combinatorial library yielded a potent series of FTase inhibitors [1]. Notably, all four substituents on the piperidine core were demonstrated to be critical for FTase inhibition, and a 10-fold increase in potency was observed when the piperidin-2-one (lactam) core was converted to the fully reduced piperidine core [1]. The most potent resolved enantiomer, (+)-8, achieved an FTase IC₅₀ of 1.9 nM [1]. While the specific 6-cyclopentyl analog was not the final optimized clinical candidate, its scaffold membership in this validated FTase inhibitor class establishes its relevance for SAR exploration and hit expansion programs.

Farnesyltransferase inhibition FTase Combinatorial library Anticancer Hit discovery

Synthetic Utility: Nitro Group as a Versatile Handle for Downstream Functionalization and Piperidine Alkaloid Synthesis

The nitro group at the 5-position of the piperidin-2-one core serves as a critical functional handle for subsequent synthetic manipulation. Established methodology demonstrates that 5-nitropiperidin-2-ones can be accessed via stereoselective nitro-Mannich/lactamisation cascades, and the nitro group can be chemoselectively reduced or subjected to protodenitration to install contiguous and fully substituted stereocenters en route to substituted piperidines [1]. The cyclopentyl substituent at C6 provides a non-planar, sp³-rich cycloalkyl framework that differs fundamentally from 6-aryl systems in terms of conformational constraints and steric environment. This structural distinction influences both the stereochemical outcome of nitro-Mannich cascades and the accessibility of downstream functionalization pathways [1].

Synthetic methodology Nitro-Mannich cascade Stereoselective synthesis Heterocycle Piperidine alkaloids

Enantiomeric Relevance: Stereochemistry Considerations for 6-Substituted 5-Nitropiperidin-2-ones

The 6-position substituent creates a stereogenic center at C6, meaning 6-cyclopentyl-5-nitropiperidin-2-one exists as a mixture of stereoisomers (racemate) unless specifically resolved. In the related FTase inhibitor series, optical resolution of potent inhibitors revealed that (+)-enantiomers exhibited potent FTase inhibition, while (-)-enantiomers showed reduced activity [1]. The optimized compound (+)-8 inhibited FTase with an IC₅₀ of 1.9 nM, demonstrating stereochemistry-dependent potency [1]. The 6-cyclopentyl analog, containing a chiral center at C6, will similarly exhibit stereochemistry-dependent biological activity in any target engagement assay. This stereochemical dimension represents a critical procurement consideration—users must specify whether racemic material or a specific enantiomer is required for their application.

Stereochemistry Enantiomer Chiral separation FTase inhibition Optical resolution

Procurement-Relevant Research Applications for 6-Cyclopentyl-5-nitropiperidin-2-one


FTase Inhibitor SAR Expansion: Probing 6-Position Aliphatic Substituent Effects

Scientific users requiring systematic exploration of FTase inhibitor SAR at the 6-position should procure 6-cyclopentyl-5-nitropiperidin-2-one to evaluate the impact of an aliphatic cycloalkyl substituent versus 6-aryl comparators (e.g., 6-phenyl, 6-(4-methoxyphenyl), 6-(furan-2-yl)). The 5-nitropiperidin-2-one combinatorial library approach established that all four core substituents critically influence FTase inhibition [1], making the 6-cyclopentyl variant an essential comparator for defining SAR trends and pharmacophore models.

Synthetic Methodology Development: Nitro-Mannich/Lactamisation Cascade with Aliphatic 6-Substituents

Researchers developing stereoselective nitro-Mannich/lactamisation cascades for heavily decorated 5-nitropiperidin-2-ones require aliphatic 6-substituent variants to benchmark reaction scope and diastereoselectivity [1]. The 6-cyclopentyl analog provides a non-aromatic, conformationally flexible test substrate for evaluating cascade efficiency, stereochemical outcome, and compatibility with downstream reductive manipulations (protodenitration, nitro group reduction).

Piperidine Alkaloid Synthesis: Building Block for sp³-Rich Heterocyclic Scaffolds

Medicinal chemistry groups focused on piperidine alkaloid synthesis or sp³-rich fragment libraries should consider 6-cyclopentyl-5-nitropiperidin-2-one as a building block. The cyclopentyl group imparts distinct three-dimensional character compared to planar aromatic 6-substituents, potentially improving target selectivity and physicochemical properties in lead optimization campaigns [1]. The nitro group provides a versatile handle for conversion to amines, hydroxylamines, or other functional groups.

Chiral Resolution and Stereochemistry-Dependent Activity Studies

Based on class-level evidence that (+)-enantiomers of related 5-nitropiperidin-2-one-derived FTase inhibitors exhibit superior potency (IC₅₀ = 1.9 nM) compared to (-)-enantiomers [1], users performing stereochemistry-dependent bioassays must procure material with defined enantiomeric composition. The C6 stereocenter in 6-cyclopentyl-5-nitropiperidin-2-one dictates that racemic versus enantiopure procurement decisions will directly affect assay outcomes and SAR conclusions.

Quote Request

Request a Quote for 6-Cyclopentyl-5-nitropiperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.